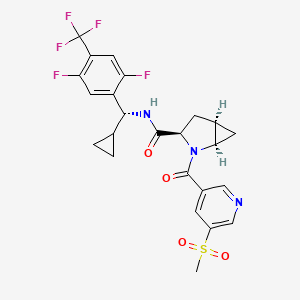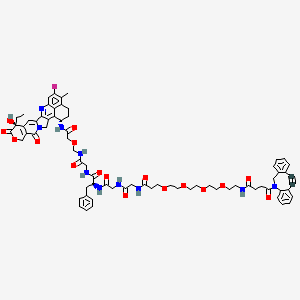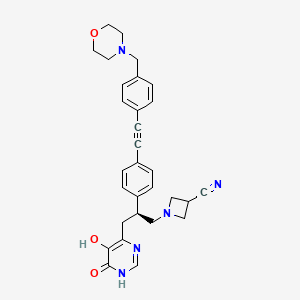![molecular formula C10H13ClN2O4 B15142066 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolan ring, which is derived from a suitable sugar precursor.
Chlorination: The hydroxyl group at the 4-position of the oxolan ring is selectively chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Nucleoside Formation: The chlorinated oxolan ring is then coupled with a pyrimidine base, such as 5-methyluracil, under acidic or basic conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding pyrimidine base and sugar derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include nucleoside analogs with different functional groups at the 4-position.
Oxidation: Products include carboxylated derivatives.
Reduction: Products include fully reduced nucleoside analogs.
Applications De Recherche Scientifique
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Antiviral Research: This compound has been studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: It has been investigated for its ability to inhibit DNA synthesis in rapidly dividing cancer cells, thereby inducing apoptosis.
Biochemical Studies: The compound is used as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs in biological systems.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and reduced toxicity.
Mécanisme D'action
The mechanism of action of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves:
Incorporation into DNA/RNA: The compound is phosphorylated by cellular kinases to form the active triphosphate form, which is then incorporated into DNA or RNA during replication.
Chain Termination: Once incorporated, the compound causes premature chain termination, inhibiting further elongation of the nucleic acid strand.
Inhibition of Enzymes: It may also inhibit key enzymes involved in nucleic acid synthesis, such as DNA polymerase or ribonucleotide reductase, further disrupting cellular replication processes.
Comparaison Avec Des Composés Similaires
Gemcitabine: A nucleoside analog used in cancer therapy with a similar mechanism of action involving DNA incorporation and chain termination.
Cytarabine: Another nucleoside analog used in the treatment of leukemia, which also inhibits DNA synthesis.
Fluorouracil: A pyrimidine analog used in cancer treatment that inhibits thymidylate synthase, disrupting DNA synthesis.
Uniqueness: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural modifications, such as the presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 5-position of the oxolan ring. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C10H13ClN2O4 |
|---|---|
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1 |
Clé InChI |
KQVJDKGDGLWBQT-BWZBUEFSSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)



![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)





![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
